N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide
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Description
The compound contains several functional groups including a tert-butyl group, a thieno[3,4-c]pyrazole ring, and a cyclopentanecarboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using techniques such as asymmetric synthesis via sulfinimines . The tert-butyl group can be introduced into a variety of organic compounds using flow microreactor systems .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations . The thieno[3,4-c]pyrazole ring and the cyclopentanecarboxamide group could also participate in various chemical reactions.Scientific Research Applications
Heterocyclic Synthesis
The compound is involved in the synthesis of heterocyclic derivatives, contributing to a diverse array of chemical structures with potential applications in medicinal chemistry and materials science. For instance, the synthesis of pyrazole and thieno[2,3-b]pyridine derivatives from related precursors highlights the versatility of these compounds in creating new chemical entities with varied biological and chemical properties (Elneairy, 2010)(Elneairy, 2010). Such synthetic pathways are instrumental in the development of new drugs and materials with specific functions.
Biological Activities
Research into the derivatives of the specified compound has shown promising biological activities, including antimicrobial and antifungal properties. For example, novel thieno[3,2-d]pyrimidines have been synthesized and demonstrated significant antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016)(Hafez, El-Gazzar, & Zaki, 2016). This is particularly relevant in the context of rising antibiotic resistance, underscoring the need for novel antimicrobials.
Photosynthetic Electron Transport Inhibition
Compounds derived from the specified chemical structure have been evaluated for their ability to inhibit photosynthetic electron transport, a mechanism that could lead to the development of new herbicides (Vicentini et al., 2005)(Vicentini et al., 2005). This application is particularly important in agriculture, where the control of weed growth is critical for crop yield optimization.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c1-20(2,3)25-18(16-12-28(27)13-17(16)24-25)23-19(26)21(10-4-5-11-21)14-6-8-15(22)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTGSCOKZFLQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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